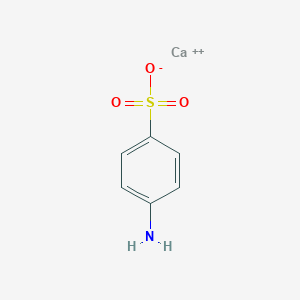
Calcium bis(sulphanilate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium bis(sulphanilate) is an organosulfur compound with the chemical formula C12H12CaN2O6S2 It is a calcium salt of sulphanilic acid, which is an aromatic amine derivative of sulfonic acid
准备方法
Synthetic Routes and Reaction Conditions
Calcium bis(sulphanilate) can be synthesized through the reaction of calcium chloride with sulphanilic acid in an aqueous medium. The reaction typically involves dissolving sulphanilic acid in water, followed by the addition of calcium chloride solution. The mixture is then stirred and heated to facilitate the formation of calcium bis(sulphanilate) precipitate, which is subsequently filtered and dried.
Industrial Production Methods
Industrial production of calcium bis(sulphanilate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
Calcium bis(sulphanilate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphanilic acid moiety to aniline derivatives.
Substitution: The aromatic ring of sulphanilic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Nitrated or halogenated sulphanilic acid derivatives.
科学研究应用
Calcium bis(sulphanilate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of calcium bis(sulphanilate) involves its interaction with various molecular targets and pathways. The sulphanilic acid moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Sodium sulphanilate: A sodium salt of sulphanilic acid with similar chemical properties.
Potassium sulphanilate: A potassium salt of sulphanilic acid with comparable reactivity.
Calcium sulfonate: A calcium salt of sulfonic acid with different applications and properties.
Uniqueness
Calcium bis(sulphanilate) is unique due to its specific combination of calcium and sulphanilic acid, which imparts distinct chemical and biological properties
生物活性
Calcium bis(sulphanilate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial action and plant growth regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Calcium bis(sulphanilate) is a calcium salt of sulphanilic acid, characterized by the formula C6H6CaNO3S+. Its structure allows it to participate in various biochemical interactions, particularly those involving enzyme inhibition and microbial interactions.
Antimicrobial Activity
Research indicates that calcium bis(sulphanilate) exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including:
- Streptococcus fecalis
- Lactobacillus arabinosus
- Lactobacillus plantarum
The mechanism of action is primarily through the inhibition of folic acid biosynthesis, a critical pathway for bacterial growth. The inhibition can be reversed by the addition of p-aminobenzoic acid (PABA), which suggests that calcium bis(sulphanilate) acts as a competitive inhibitor in this biosynthetic pathway .
Table 1: Antimicrobial Efficacy of Calcium bis(sulphanilate)
Plant Growth Regulation
Calcium bis(sulphanilate) has also been studied for its effects on plant growth. Similar to other sulphonamide compounds, it has been shown to inhibit the growth of various plants, including wheat and cress. The inhibition is linked to its interference with folic acid biosynthesis, which is essential for plant development .
Case Study: Effects on Wheat Growth
In a controlled study, wheat seedlings treated with calcium bis(sulphanilate) exhibited stunted growth compared to untreated controls. The addition of PABA significantly mitigated these effects, demonstrating the compound's role as a growth regulator through its impact on metabolic pathways related to folate synthesis .
Environmental Impact and Microbial Degradation
The degradation of calcium bis(sulphanilate) in environmental contexts has been investigated, particularly concerning its potential as a contaminant. Research into microbial degradation pathways shows that certain fungi can effectively degrade this compound, which may have implications for bioremediation strategies .
Table 2: Microbial Degradation Rates
属性
CAS 编号 |
20296-94-0 |
|---|---|
分子式 |
C6H6CaNO3S+ |
分子量 |
212.26 g/mol |
IUPAC 名称 |
calcium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Ca/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+2/p-1 |
InChI 键 |
RPVRDRCPXRUBCM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















